(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
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Overview
Description
(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 3rd position and a tert-butoxycarbonyl (Boc) protected amino group at the 4th position of the piperidine ring The benzyl group is attached to the nitrogen atom of the piperidine ring, and the carboxylate group is present at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group at the 4th position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl bromide in the presence of a base.
Carboxylation: The carboxylate group is introduced at the 1st position using appropriate carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Protecting Agents: Tert-butoxycarbonyl chloride (Boc-Cl), trifluoroacetic acid (TFA).
Benzylating Agents: Benzyl bromide.
Bases: Triethylamine, sodium hydride.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted piperidine derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the Boc-protected amino group play crucial roles in modulating the compound’s binding affinity and selectivity. The benzyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate: Lacks the Boc protecting group.
(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of a fluorine atom.
(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate: Contains a methyl group instead of a fluorine atom.
Uniqueness
(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The Boc protecting group provides stability during synthetic transformations, and the benzyl group enhances the compound’s lipophilicity, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFDCMVFKTGJD-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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